molecular formula C8H15NO2 B15205347 1-Methylpyrrolidin-3-yl propionate

1-Methylpyrrolidin-3-yl propionate

Cat. No.: B15205347
M. Wt: 157.21 g/mol
InChI Key: YXGFOCDXNTYPPR-UHFFFAOYSA-N
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Description

1-Methylpyrrolidin-3-yl propionate is an organic compound that belongs to the class of pyrrolidines It is characterized by a five-membered ring structure containing one nitrogen atom and a propionate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methylpyrrolidin-3-yl propionate typically involves the esterification of 1-methylpyrrolidin-3-ol with propionic acid or its derivatives. A common method includes the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrrolidin-3-yl propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

1-Methylpyrrolidin-3-yl propionate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methylpyrrolidin-3-yl propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate
  • 1-Methyl-2-pyrrolidinone
  • N-Methyl-3-pyrrolidinol

Uniqueness: 1-Methylpyrrolidin-3-yl propionate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different balance of hydrophilicity and lipophilicity, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1-methylpyrrolidin-3-yl) propanoate

InChI

InChI=1S/C8H15NO2/c1-3-8(10)11-7-4-5-9(2)6-7/h7H,3-6H2,1-2H3

InChI Key

YXGFOCDXNTYPPR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CCN(C1)C

Origin of Product

United States

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